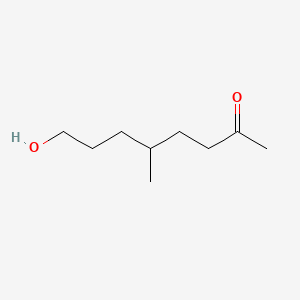

8-Hydroxy-5-methyloctan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52330-09-3 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.241 |

IUPAC Name |

8-hydroxy-5-methyloctan-2-one |

InChI |

InChI=1S/C9H18O2/c1-8(4-3-7-10)5-6-9(2)11/h8,10H,3-7H2,1-2H3 |

InChI Key |

FUXLGHLNRPMMLK-UHFFFAOYSA-N |

SMILES |

CC(CCCO)CCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 8-Hydroxy-5-methyloctan-2-one

Multi-step Total Synthesis Pathways

A plausible and efficient multi-step total synthesis of this compound can be envisioned through the strategic connection of key building blocks and the judicious use of modern synthetic organic reactions.

A retrosynthetic analysis of the target molecule suggests that it can be constructed from simpler, readily available starting materials. A key precursor identified is γ-valerolactone , which already contains the C-5 methyl group in a racemic form. This commercially available lactone can be a cost-effective starting point. For a stereoselective synthesis, an enantiomerically pure form of γ-valerolactone, such as (R)-γ-valerolactone , would be the ideal starting material. This can be obtained through various methods, including the asymmetric hydrogenation of levulinic acid or its esters uu.nl.

Another crucial building block is a three-carbon unit that will form the remainder of the carbon chain and incorporate the terminal hydroxyl group. A suitable synthon for this purpose is a 3-(protected-hydroxy)propyl Grignard reagent, such as 3-(benzyloxy)propylmagnesium bromide . The use of a protecting group on the hydroxyl function is essential to prevent it from reacting with the Grignard reagent itself.

The final two carbons, including the ketone carbonyl, can be introduced using a methyl Grignard reagent or a related nucleophile.

Table 1: Key Precursors and Building Blocks

| Compound Name | Structure | Role in Synthesis |

| γ-Valerolactone |  | Source of the C5-methyl stereocenter and a five-carbon backbone fragment. |

| 3-(Benzyloxy)propyl bromide |  | Precursor to the Grignard reagent for introducing the C6-C8 fragment with a protected hydroxyl group. |

| Methylmagnesium bromide |  | Source of the C1 methyl group for the formation of the ketone. |

Grignard Reaction: The primary carbon-carbon bond-forming strategy in the proposed synthesis involves the ring-opening of γ-valerolactone with a suitable Grignard reagent. The reaction of γ-valerolactone with two equivalents of a Grignard reagent typically leads to the formation of a diol youtube.comrug.nl. In this proposed synthesis, the reaction of γ-valerolactone with 3-(benzyloxy)propylmagnesium bromide would yield 5-methyl-8-(benzyloxy)octane-1,5-diol.

Alternatively, a Wittig reaction could be employed to construct the carbon skeleton. For instance, a phosphonium (B103445) ylide derived from a suitable precursor could react with a keto-aldehyde to form the octene backbone, which could then be functionalized to introduce the hydroxyl and ketone groups masterorganicchemistry.comorganic-chemistry.org. However, the Grignard approach appears more convergent.

Aldol (B89426) Condensation: While not the primary strategy in this proposed route, an aldol condensation could be envisioned in an alternative pathway. For example, the condensation of a chiral enolate derived from a ketone with a suitable aldehyde could establish the C5-C6 bond and the desired stereochemistry.

Following the Grignard reaction to form the diol, the next critical step is the selective oxidation of the primary alcohol at C-1 to a ketone, without affecting the secondary alcohol at C-5 and the protected alcohol at C-8. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are known to selectively oxidize primary alcohols to aldehydes, and with further oxidation, to ketones if a methyl ketone is desired. A more direct route to the ketone would involve the reaction of an ester intermediate with an organometallic reagent.

The protected hydroxyl group at C-8 can be deprotected in the final step of the synthesis. In the case of a benzyl (B1604629) ether protecting group, this can be efficiently achieved by catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen atmosphere.

Stereoselective Synthesis Approaches for Chiral Centers (at C-5)

The chirality at the C-5 position is a crucial feature of this compound. Achieving a high degree of stereocontrol at this center is paramount for any successful asymmetric synthesis.

A powerful strategy to establish the chiral center at C-5 is through an asymmetric conjugate addition reaction. This approach would involve the use of an α,β-unsaturated lactone as a precursor. The conjugate addition of a methyl group, for example from a methylcuprate reagent, to an appropriate α,β-unsaturated γ-lactone in the presence of a chiral ligand can proceed with high enantioselectivity nih.govlibretexts.org. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters and lactones has been shown to be a robust method for creating chiral centers organic-chemistry.orgacs.org.

Another approach involves the asymmetric hydrogenation of a β-keto ester. A suitably substituted β-keto ester could be synthesized and then subjected to asymmetric hydrogenation using a chiral catalyst, such as a Ru-BINAP system, to generate the chiral alcohol with high enantiomeric excess rsc.orgresearchgate.netacs.orgacs.org. This chiral alcohol could then be elaborated to the final product.

Table 2: Comparison of Stereoselective Strategies

| Strategy | Description | Advantages | Potential Challenges |

| Asymmetric Conjugate Addition | Addition of a methyl nucleophile to an α,β-unsaturated lactone catalyzed by a chiral metal complex. | Direct formation of the chiral center. High enantioselectivities are often achievable. | Synthesis of the α,β-unsaturated lactone precursor may require additional steps. |

| Asymmetric Hydrogenation | Reduction of a β-keto ester using a chiral catalyst to create a chiral hydroxyl group, which then directs further transformations. | Well-established and reliable method for generating chiral alcohols. A wide range of catalysts are available. | Requires the synthesis of a specific β-keto ester precursor. The stereocenter is introduced as a hydroxyl group which may need to be removed or inverted. |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor like (R)- or (S)-γ-valerolactone. | The stereocenter is pre-installed, simplifying the synthesis. | Availability and cost of the chiral starting material. |

In-depth Analysis of this compound Reveals a Gap in Scientific Literature

General synthetic strategies for producing chiral hydroxy ketones are well-established. These often involve methods such as the asymmetric hydrogenation of diones, enantioselective aldol reactions, or the use of chiral auxiliaries to direct stereochemical outcomes. wikipedia.org For instance, chiral auxiliaries like pseudoephedrine or Evans oxazolidinones are frequently employed to control the formation of new stereocenters during alkylation or other bond-forming reactions. wikipedia.org

Similarly, achieving diastereoselective control in the synthesis of molecules with multiple stereocenters, such as 1,6-keto alcohols, is a central theme in organic synthesis. This is often accomplished through substrate control, reagent control, or catalyst control, where the inherent chirality of the starting material or the chirality of a catalyst dictates the stereochemical pathway of the reaction. For δ-hydroxy-β-keto acid derivatives, ruthenium-catalyzed asymmetric hydrogenation has been shown to achieve excellent diastereoselectivity, providing routes to pure syn- and anti-3,5-dihydroxy acid derivatives. acs.org

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize yield and selectivity. Key parameters that are typically fine-tuned include:

Solvent and Temperature: The polarity of the solvent and the reaction temperature can significantly influence reaction rates and the stability of intermediates and transition states.

Catalyst and Ligand Design: In catalyzed reactions, screening various catalysts and modifying ligand structures are common strategies to enhance performance. For example, in the copper-catalyzed asymmetric addition of Grignard reagents to ketones, the design of specific phosphine-based ligands has been crucial for achieving high enantioselectivity. researchgate.net

Work-up and Purification: Post-reaction procedures are optimized to ensure the efficient isolation and purification of the target compound, often involving techniques like chromatography and crystallization.

Derivatization and structural modification are standard practices in medicinal chemistry and materials science to alter a molecule's properties. For hydroxy ketones, both the hydroxyl and carbonyl groups offer reactive sites for modification. libretexts.org The hydroxyl group can be converted into esters or ethers, while the ketone can undergo reactions such as reduction, oxidation, or conversion to imines or acetals. libretexts.orglibretexts.org These modifications can be used to create analogs with different biological activities or physical properties.

Derivatization and Structural Modification of this compound

Reactions Involving the Hydroxyl Group

The secondary alcohol is a versatile functional group that can undergo a variety of transformations, including oxidation, conversion to esters and ethers, and the application of protecting groups to mask its reactivity during other synthetic steps.

The secondary hydroxyl group of this compound can be oxidized to yield a ketone. This transformation would result in the formation of 5-methyloctane-2,8-dione. The choice of oxidizing agent is crucial to ensure high yield and prevent unwanted side reactions. A variety of reagents are commonly employed for the oxidation of secondary alcohols to ketones, including:

Chromium-based reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) (CH₂Cl₂) are effective for this conversion under relatively mild conditions.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (B128534) (Et₃N). It is known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a reliable and mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature.

Further oxidation of the resulting ketone to a carboxylic acid is generally not feasible without cleaving carbon-carbon bonds, which would require harsh oxidative conditions and would likely lead to a complex mixture of products.

The hydroxyl group can be readily converted into an ester or an ether, which can alter the molecule's physical properties and serve as a key step in more complex syntheses.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by using more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). For instance, reaction with acetyl chloride would yield 8-acetoxy-5-methyloctan-2-one.

Etherification: The formation of an ether typically proceeds via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treating this compound with NaH followed by methyl iodide would produce 8-methoxy-5-methyloctan-2-one.

In a multi-step synthesis, it is often necessary to "protect" the hydroxyl group to prevent it from reacting with reagents intended for another part of the molecule, such as the ketone. libretexts.org A good protecting group must be easy to install, stable to the reaction conditions, and easy to remove selectively. organic-chemistry.org

Common strategies for protecting hydroxyl groups include their conversion to silyl (B83357) ethers or acetals. masterorganicchemistry.com

Silyl Ethers: These are among the most common alcohol protecting groups due to their ease of formation and removal. masterorganicchemistry.com They are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. The silyl ether is stable to many reagents but can be readily cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Acetals (THP Ethers): The reaction of the alcohol with dihydropyran (DHP) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) forms a tetrahydropyranyl (THP) ether. This protecting group is stable under basic and nucleophilic conditions but is easily removed by treatment with aqueous acid. libretexts.org

Reactions Involving the Ketone Moiety

The ketone group at C2 is susceptible to nucleophilic attack and can also be used to generate nucleophilic enolates for carbon-carbon bond formation at the adjacent alpha-carbons.

The ketone can be reduced to a secondary alcohol, which would convert this compound into 5-methyloctane-2,8-diol. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often preferred for its selectivity in the presence of other reducible functional groups.

A critical aspect of this reduction is the formation of a new stereocenter at the C2 position. Since the parent molecule has a pre-existing stereocenter at C5, the reduction of the ketone will result in the formation of a pair of diastereomers. The relative ratio of these diastereomers (diastereoselectivity) depends on the steric environment around the carbonyl group and the specific reducing agent and conditions used. Stereoselective reductions can be achieved using sterically hindered reducing agents or chiral catalysts to favor the formation of one diastereomer over the other.

The ketone moiety can be deprotonated at one of its α-carbons (C1 or C3) using a strong base to form a nucleophilic enolate. masterorganicchemistry.comkhanacademy.org The regioselectivity of enolate formation can often be controlled by the choice of base and reaction conditions.

Kinetic vs. Thermodynamic Enolates: Deprotonation at the less substituted C1 methyl group is faster and is favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C), yielding the kinetic enolate. Using a weaker base at higher temperatures allows for equilibrium to be established, favoring the more substituted and thermodynamically more stable enolate at the C3 position (thermodynamic enolate).

Once formed, these enolates can participate in a range of alpha-substitution reactions. masterorganicchemistry.com For example, they can be reacted with alkyl halides to form a new carbon-carbon bond (alkylation) or with halogens (e.g., Br₂) to introduce a halogen atom at the alpha position (alpha-halogenation). These reactions are fundamental for elaborating the carbon skeleton of the molecule. masterorganicchemistry.com

Summary of Transformations

| Starting Functional Group | Reaction Type | Reagents | Product Functional Group |

| Secondary Hydroxyl (C8) | Oxidation | PCC, DMP, or Swern conditions | Ketone |

| Secondary Hydroxyl (C8) | Esterification | Acyl Chloride, Base | Ester |

| Secondary Hydroxyl (C8) | Etherification | NaH, Alkyl Halide | Ether |

| Secondary Hydroxyl (C8) | Protection | TBDMSCl, Imidazole | Silyl Ether |

| Ketone (C2) | Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Ketone (C2) | α-Alkylation | 1. LDA; 2. Alkyl Halide | α-Alkylated Ketone |

Formation of Imines, Oximes, and Hydrazones

The ketone functional group at the C-2 position of this compound is expected to serve as an electrophilic site for condensation reactions with primary amines and their derivatives. These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen double bonds.

Imines (Schiff Bases): The reaction of this compound with a primary amine (R-NH₂) under mildly acidic conditions is predicted to form an imine, also known as a Schiff base. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine eliminates a molecule of water to yield the final imine product. libretexts.orglibretexts.org The entire process is reversible, and the removal of water is typically required to drive the equilibrium toward the product. nih.gov

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) is expected to convert this compound into the corresponding oxime. wikipedia.orgnih.gov The mechanism is analogous to imine formation. masterorganicchemistry.com Oximes are often stable, crystalline solids and can be useful for the characterization and purification of ketones. libretexts.org The formation of oximes from ketones and hydroxylamine is a well-documented and efficient process. nih.gov

Hydrazones: Similarly, the reaction with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine) would yield a hydrazone. nih.govnih.gov This reaction also follows a nucleophilic addition-elimination pathway. nih.gov The formation of hydrazone derivatives is a classic method for identifying aldehydes and ketones.

The table below summarizes the expected reactants and products for these transformations involving this compound.

| Reactant Class | General Formula | Expected Product from this compound |

| Primary Amine | R-NH₂ | (R)-N-(6-hydroxy-3-methylheptan-7-yl)ethan-1-imine |

| Hydroxylamine | NH₂OH | This compound oxime |

| Hydrazine | R-NH-NH₂ | This compound hydrazone |

Transformations of the Alkyl Chain and Methyl Branch

Modifying the saturated hydrocarbon backbone of this compound presents a significant synthetic challenge due to the inertness of C-H bonds.

Functionalization of Saturated C-H Bonds (if selective methods exist)

Direct and selective functionalization of the saturated C-H bonds in the alkyl chain of this compound is not described in the existing literature. Generally, such transformations are difficult due to the high bond dissociation energy of alkane C-H bonds and the presence of multiple, chemically similar sites.

However, modern synthetic methods could potentially achieve this. Ketone-directed C-H functionalization, for instance, utilizes the carbonyl group to direct a metal catalyst to a specific C-H bond (typically at the γ- or δ-position) to facilitate reactions like arylation or alkylation. utexas.edu While no examples exist for this specific molecule, it is conceivable that a catalyst could be directed by the C-2 ketone to functionalize the C-5 or C-6 position. Furthermore, radical-based approaches involving 1,n-hydrogen atom transfer (HAT) can be used to activate remote C(sp³)-H bonds in molecules containing functional groups that can initiate the process. nih.gov

Introduction of Unsaturation

The introduction of a carbon-carbon double bond (unsaturation) into the alkyl chain could be plausibly achieved through the dehydration of the secondary alcohol at the C-8 position. Acid- or base-catalyzed elimination of water from the C-8 hydroxyl group and a hydrogen atom from an adjacent carbon (C-7) would yield an alkene. This process is analogous to the dehydration of β-hydroxy ketones formed during aldol condensations, which readily eliminate water to form conjugated α,β-unsaturated ketones. fiveable.megoogle.com

Depending on the reaction conditions, the dehydration of this compound would likely produce 5-methyloct-7-en-2-one. If the resulting double bond can migrate into conjugation with the ketone, a more stable product would be formed, though this is sterically unlikely given the distance.

Mechanistic Investigations of Relevant Chemical Reactions

No specific mechanistic, kinetic, or thermodynamic studies have been published for this compound. The following discussion is based on generally accepted mechanisms for analogous reactions.

Elucidation of Reaction Pathways and Intermediates

The key reaction pathways for this compound involve its two primary functional groups.

Carbonyl Condensations: As detailed in section 2.2.2.3, the formation of imines, oximes, and hydrazones proceeds through a well-established nucleophilic addition-elimination mechanism. The key intermediate in this pathway is the neutral tetrahedral carbinolamine (or its equivalent for other nucleophiles). libretexts.orglibretexts.org Protonation of the hydroxyl group in this intermediate converts it into a good leaving group (water), facilitating the elimination step and the formation of a C=N double bond. libretexts.org

Intramolecular Cyclization: As a δ-hydroxy ketone, this compound possesses the structural motif required for intramolecular cyclization. The C-8 hydroxyl group can act as a nucleophile, attacking the electrophilic C-2 carbonyl carbon. This reversible reaction would form a six-membered cyclic hemiketal. While often unstable, cyclic hemiketals can be important intermediates in further transformations. Such cyclizations are common for hydroxy acids and aldehydes. youtube.com

Kinetic and Thermodynamic Aspects of Transformations

The kinetics and thermodynamics of reactions involving this compound would be governed by standard chemical principles.

Condensation Reactions: The formation of imines and related derivatives are equilibrium processes. nih.gov The reactions are typically run under conditions that favor product formation, such as the removal of the water by-product. The rate of these reactions is pH-dependent; a mildly acidic environment is optimal to catalyze the reaction without deactivating the amine nucleophile through excessive protonation. nih.gov

Dehydration Reactions: The elimination of water to form an alkene is often promoted by heat and catalyzed by acid or base. The thermodynamic driving force for this reaction is typically the formation of a stable π-bond and the release of a small, stable molecule (water). If a conjugated system can be formed, the reaction is significantly more favorable thermodynamically. google.com

Kinetic Resolution: For chiral molecules like this compound (which has a stereocenter at C-5), reactions can sometimes be performed under conditions that favor one enantiomer over the other. For example, enzyme-catalyzed or chiral catalyst-mediated reactions could potentially lead to the kinetic resolution of a racemic mixture of the β-hydroxy ketone, yielding enantiomerically enriched starting material and product. researchgate.net

Stereochemical Outcomes and Chiral Induction Mechanisms

The stereoselective synthesis of this compound primarily involves two key strategic approaches: leveraging a chiral starting material to pre-determine the stereochemistry at one center, followed by a diastereoselective reaction to set the second, or the use of asymmetric reactions to induce chirality at key steps.

A common and effective strategy for establishing the stereochemistry at the C5 position is the utilization of (R)-citronellal, a readily available and inexpensive starting material from the chiral pool. This approach fixes the (R)-configuration at C5 from the outset. The subsequent challenge lies in controlling the stereochemistry at C8 during the conversion of the terminal alkene of a citronellal-derived intermediate.

One prominent method for introducing the hydroxyl group at C8 with high stereocontrol is the Sharpless asymmetric dihydroxylation. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to oxidize an alkene to a vicinal diol. The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. For instance, the dihydroxylation of a terminal alkene precursor derived from (R)-citronellal can be directed to yield a specific diastereomer of the resulting diol.

The mechanism of chiral induction in the Sharpless asymmetric dihydroxylation involves the formation of a chiral complex between osmium tetroxoxide and the quinine ligand. This complex then undergoes a [3+2] cycloaddition with the alkene. The bulky chiral ligand blocks one face of the alkene, forcing the osmylation to occur from the less sterically hindered face, thus leading to a high degree of enantioselectivity.

Following the dihydroxylation, selective protection and oxidation steps can be employed to furnish the desired this compound with a defined stereochemistry at both C5 and C8. The efficiency of these transformations is crucial for preserving the stereochemical integrity of the molecule.

Alternative approaches may involve the diastereoselective reduction of a ketone at the C8 position, where the existing stereocenter at C5 influences the facial selectivity of the hydride attack. The use of bulky reducing agents can enhance this diastereoselectivity.

The stereochemical outcomes of these synthetic routes are typically quantified by measuring the diastereomeric excess (de) or enantiomeric excess (ee) of the products. High de or ee values are indicative of a highly selective reaction.

Table 1: Stereochemical Outcomes in the Synthesis of this compound Precursors

| Precursor | Reaction | Chiral Reagent/Auxiliary | Diastereomeric/Enantiomeric Excess |

| (R)-5-methyl-oct-7-en-2-one | Sharpless Asymmetric Dihydroxylation | AD-mix-β ((DHQD)2PHAL) | >95% ee for the (R)-diol |

| (R)-5-methyl-oct-7-en-2-one | Sharpless Asymmetric Dihydroxylation | AD-mix-α ((DHQ)2PHAL) | >95% ee for the (S)-diol |

The development of stereoselective synthetic methodologies is paramount for accessing specific stereoisomers of this compound, which is essential for the total synthesis of complex natural products where biological activity is often dependent on a precise three-dimensional arrangement of atoms.

Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. Through the application of various NMR experiments, it is possible to determine the carbon skeleton, the nature and connectivity of protons, and the stereochemical and conformational arrangement of a molecule like 8-Hydroxy-5-methyloctan-2-one.

1D NMR Experiments (¹H, ¹³C, DEPT) for Fundamental Structural Elucidation

The initial step in the structural elucidation of this compound involves the acquisition and analysis of one-dimensional (1D) NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) of these signals are influenced by the electron density around the protons, with deshielding effects observed for protons near electronegative atoms like oxygen. For instance, the protons on the carbon bearing the hydroxyl group (C8) and the protons adjacent to the carbonyl group (C3) would appear at a lower field. The multiplicity (singlet, doublet, triplet, etc.) of each signal, a result of spin-spin coupling, provides crucial information about the number of neighboring protons.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum of this compound would display nine distinct resonances, corresponding to the nine carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C2) would be the most downfield, typically in the range of 200-220 ppm. The carbon attached to the hydroxyl group (C8) would also be significantly downfield compared to other sp³ hybridized carbons. DEPT-135 and DEPT-90 experiments would further clarify the carbon framework by showing positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons in a DEPT-135 spectrum, while only CH groups would appear in a DEPT-90 spectrum.

A hypothetical data table for the 1D NMR analysis of this compound is presented below. Please note that these are predicted values and actual experimental data may vary.

| Position | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| 1 | ~14 | CH₃ | ~1.2 | d | |

| 2 | ~210 | C | - | - | |

| 3 | ~45 | CH₂ | ~2.4 | t | |

| 4 | ~25 | CH₂ | ~1.5 | m | |

| 5 | ~35 | CH | CH | ~1.8 | m |

| 5-CH₃ | ~20 | CH₃ | ~0.9 | d | |

| 6 | ~38 | CH₂ | ~1.4 | m | |

| 7 | ~40 | CH₂ | ~1.6 | m | |

| 8 | ~68 | CH | CH | ~3.8 | m |

| 9 | ~23 | CH₃ | ~1.2 | d |

2D NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assignments

While 1D NMR provides foundational information, two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within two or three bonds. Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent protons in the octan-2-one backbone.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, helping to identify all protons within a coupled network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting fragments of the molecule, for example, by observing a correlation from the methyl protons at position 1 to the carbonyl carbon at C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is vital for determining stereochemistry and conformation.

Application of J-based Configurational Analysis (JBCA) for Stereochemical Assignment in Acyclic Systems

The stereochemistry at the chiral centers C5 and C8 in this compound can be investigated using J-based Configurational Analysis (JBCA). This method relies on the measurement of homonuclear (³JHH) and heteronuclear (²JCH and ³JCH) coupling constants. tib.eursc.org The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By analyzing these J-values, the relative configuration of stereocenters in flexible acyclic systems can be deduced by determining the preferred staggered rotamer conformations. tib.eu

Advanced NMR Methodologies for Conformation and Dynamic Studies

Beyond basic structural elucidation, advanced NMR techniques can probe the conformational preferences and dynamic behavior of this compound. Techniques such as Residual Dipolar Coupling (RDC) analysis, which involves partial alignment of the molecule in a suitable medium, can provide long-range structural information and refine the three-dimensional model of the molecule. Furthermore, temperature-dependent NMR studies can reveal information about the rotational barriers and conformational equilibria within the molecule.

Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, by analyzing the fragmentation patterns, significant structural information can be obtained.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Separation and Identification

For the analysis of a compound like this compound, mass spectrometry is often coupled with a separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification by comparison with spectral libraries. For this compound, characteristic fragments would likely arise from cleavage adjacent to the carbonyl group (alpha-cleavage) and the hydroxyl group.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS is particularly useful for less volatile or thermally labile compounds. The compound is separated by LC and then introduced into the mass spectrometer, typically using a softer ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This technique provides highly specific structural information and is invaluable for the identification of compounds in complex matrices and for differentiating between isomers.

A hypothetical table of significant mass spectral fragments for this compound is provided below.

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 158 | [M]⁺ (Molecular Ion) |

| 143 | [M - CH₃]⁺ |

| 140 | [M - H₂O]⁺ |

| 115 | [M - C₃H₇]⁺ |

| 101 | [M - C₄H₉O]⁺ |

| 58 | [CH₃COCH₃]⁺ (McLafferty rearrangement) |

| 43 | [CH₃CO]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. scispace.com Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This high mass accuracy, typically within a few parts per million (ppm), allows for the unambiguous determination of the molecular formula. unodc.org

For this compound, with a chemical formula of C₉H₁₈O₂, the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, or other adducts. Comparing the experimentally measured exact mass to the theoretical value confirms the elemental composition.

Table 1: Theoretical Exact Mass Data for this compound

| Formula | Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₁₈O₂ | [M] | 158.1307 |

| C₉H₁₉O₂⁺ | [M+H]⁺ | 159.1380 |

| C₉H₁₈NaO₂⁺ | [M+Na]⁺ | 181.1199 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In an MS/MS experiment, the molecular ion (or a protonated adduct) of this compound is isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to break apart into smaller product ions. imreblank.ch These fragments are analyzed in the second stage of the mass spectrometer, generating a product ion spectrum. nih.govuab.edu

The fragmentation pathway is governed by the functional groups present in the molecule. For this compound, characteristic fragmentation would include:

Loss of water (H₂O) from the hydroxyl group, resulting in a neutral loss of 18 Da.

Alpha-cleavage adjacent to the carbonyl group of the ketone, leading to the formation of acylium ions. A prominent fragment would be the acetyl cation [CH₃CO]⁺ at m/z 43.

McLafferty rearrangement , if sterically possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Cleavage of the C-C bond adjacent to the hydroxyl group.

Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, confirming the presence and location of the ketone and alcohol functional groups and the nature of the alkyl backbone. imreblank.ch

Table 2: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ Precursor Ion at m/z 159.1380)

| Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|

| 141.1274 | [M+H-H₂O]⁺ (Loss of water) |

| 115.1168 | Cleavage between C4 and C5 |

| 101.0961 | Cleavage between C5 and C6 |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy probes the vibrations of molecular bonds. The absorption of radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic fingerprint of the functional groups within a molecule. specac.com

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. savemyexams.com When a sample of this compound is exposed to IR radiation, its bonds stretch and bend at characteristic frequencies. pressbooks.pub The resulting IR spectrum displays absorption bands that confirm the presence of its key structural features.

The most prominent bands expected for this compound are:

A strong, broad absorption band for the O-H stretching vibration of the alcohol group. savemyexams.comnih.gov

A strong, sharp absorption band for the C=O stretching vibration of the ketone. specac.com

Multiple bands in the C-H stretching region for the sp³-hybridized carbons of the alkyl chain. pressbooks.pub

A band corresponding to the C-O stretching of the primary alcohol. savemyexams.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | ~3200 - 3600 | Strong, Broad |

| Alkane (C-H) | Stretching | ~2850 - 2960 | Strong |

| Ketone (C=O) | Stretching | ~1715 | Strong, Sharp |

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to IR. nih.gov While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is in the selection rules: IR bands are strong for polar bonds, whereas Raman bands are often strong for non-polar, symmetric bonds.

For this compound, Raman spectroscopy would provide valuable information on the carbon backbone. The C-C bond vibrations within the octyl chain, which are often weak in the IR spectrum, would be more prominent in the Raman spectrum. The C=O stretch is also Raman active. By using both IR and Raman techniques, a more complete picture of the molecular vibrations can be obtained. researchgate.net

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org This technique is exceptionally powerful for determining the absolute configuration (i.e., the R or S designation) of chiral centers in a molecule in solution. researchgate.net

Since this compound possesses a stereocenter at the C5 position, it exists as two enantiomers: (R)-8-Hydroxy-5-methyloctan-2-one and (S)-8-Hydroxy-5-methyloctan-2-one. These enantiomers produce VCD spectra that are mirror images of each other. To determine the absolute configuration of a sample, its experimental VCD spectrum is compared to theoretical spectra calculated for both the R and S enantiomers using quantum chemical methods. rsc.orghokudai.ac.jp A match between the experimental and one of the calculated spectra provides a definitive assignment of the absolute configuration.

X-ray Diffraction Analysis of Crystalline Derivatives for Definitive Structure Determination

X-ray diffraction on a single crystal is the gold standard for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and absolute stereochemistry. tesisenred.net Since this compound is likely an oil or low-melting solid at room temperature, it is not readily amenable to single-crystal X-ray analysis.

To overcome this, a crystalline derivative must be synthesized. mdpi.com This is typically achieved by reacting the hydroxyl group with a reagent that imparts crystallinity and often contains a heavy atom to facilitate the crystallographic analysis (e.g., via reaction with p-bromobenzoyl chloride). Once a suitable single crystal of the derivative is grown, it is exposed to an X-ray beam. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the precise position of every atom in the crystal lattice can be determined. mdpi.comresearchgate.net This analysis not only confirms the connectivity and functional groups but also provides an unambiguous determination of the absolute configuration of the C5 stereocenter. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-8-Hydroxy-5-methyloctan-2-one |

| (S)-8-Hydroxy-5-methyloctan-2-one |

Chromatographic Methods for Separation and Purification in Research Contexts

Chromatographic techniques are indispensable in the study of this compound, a chiral ketone-alcohol. These methods are crucial for separating the compound from complex mixtures, purifying it after synthesis, and resolving its stereoisomers to study their distinct properties. The choice of method depends on the compound's volatility, polarity, and the specific analytical goal, such as quantification, purity assessment, or enantiomeric excess determination.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Given its molecular weight and functional groups, this compound is amenable to GC analysis, which is frequently used in pheromone research to separate components of volatile blends. The compound is injected into the instrument, where it is vaporized and carried by an inert gas through a column. Separation is achieved based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the column wall. copernicus.org

In the analysis of this compound, a non-polar or medium-polarity column is typically employed. The hydroxyl group may sometimes cause peak tailing due to its polarity; in such cases, derivatization is a common strategy to improve chromatographic performance. gcms.cz The alcohol is converted into a less polar silyl (B83357) ether, for example, by reacting it with a silylating agent like BSTFA. This process reduces polarity and increases volatility, resulting in sharper, more symmetrical peaks and enhanced sensitivity. gcms.cz Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing structural information for definitive identification. nih.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Typical Value for Analysis of this compound |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 70 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Injection Volume | 1 µL (split or splitless mode) |

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and purity assessment of synthetic compounds like this compound. acs.org It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. unodc.org HPLC separates components in a liquid sample by passing them through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase). acs.org

For purity analysis, reverse-phase HPLC is common. A non-polar C18 stationary phase is used with a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol. acs.org The ketone group in this compound allows for detection using a UV detector. For preparative isolation to obtain a highly pure sample after a chemical synthesis, normal-phase chromatography on a silica (B1680970) gel column is often employed, using a non-polar mobile phase like a mixture of heptane (B126788) and ethyl acetate. google.comnih.gov The fractions containing the desired compound are collected, and the solvent is evaporated to yield the purified product.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Analytical (Purity) | Preparative (Isolation) |

|---|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Silica gel normal-phase (e.g., 20 x 250 mm) |

| Mobile Phase | Acetonitrile/Water gradient | Heptane/Ethyl Acetate isocratic mixture |

| Flow Rate | 1.0 mL/min | 15-20 mL/min |

| Detection | UV at 210 nm | UV or Refractive Index (RI) |

| Temperature | Ambient (25 °C) | Ambient (25 °C) |

Chiral Chromatography for Enantiomeric Excess Determination

The this compound molecule contains a stereocenter at the C5 position, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-8-Hydroxy-5-methyloctan-2-one and (S)-8-Hydroxy-5-methyloctan-2-one. Since enantiomers often exhibit different biological activities, separating them and determining the enantiomeric excess (ee) in a sample is critical, especially in asymmetric synthesis and pheromone research. rsc.org

Chiral chromatography is the most common method for this purpose. researchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Chiral separations can be performed using either GC or HPLC. researchgate.netarkat-usa.org In chiral HPLC, columns packed with a CSP, often based on modified polysaccharides like cellulose (B213188) or amylose, are used. arkat-usa.org The differential interaction between the enantiomers and the chiral phase allows for their baseline separation, and the relative area of the two peaks is used to calculate the enantiomeric excess of the mixture. nih.gov

Table 3: Example Chiral HPLC Method for Enantiomeric Resolution

| Parameter | Typical Value for Enantiomeric Separation |

|---|---|

| Chiral Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol (95:5 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Expected Outcome | Two distinct peaks corresponding to the (R) and (S) enantiomers |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They solve approximations of the Schrödinger equation to determine the electronic structure and, from that, a wide range of molecular properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a molecule like 8-Hydroxy-5-methyloctan-2-one, a researcher would perform a geometry optimization. This process systematically alters the coordinates of the atoms to find the lowest energy arrangement, known as the equilibrium geometry.

The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ) is crucial and would be selected based on the properties of interest and validated against experimental data for similar compounds. The output would provide precise bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure of the molecule.

Ab initio (Latin for "from the beginning") methods are based on first principles without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy than DFT for calculating energies and electron correlation effects. Due to their significant computational expense, they are often used to refine the energies of a few key structures (conformers) that have been previously optimized using DFT. This "single-point" energy calculation on a DFT-optimized geometry provides a more accurate energy value.

Prediction of Spectroscopic Parameters

A key strength of computational chemistry is its ability to predict spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

After obtaining an optimized geometry, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate the nuclear magnetic shielding tensors for each atom (e.g., ¹³C and ¹H). researchgate.net These shielding values are then converted into NMR chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For a chiral molecule like this compound, which has multiple conformers, a Boltzmann-weighted average of the chemical shifts from all significant low-energy conformers is often calculated to provide a final predicted spectrum that can be directly compared with experimental results. researchgate.net This process is a powerful tool for assigning the correct stereochemistry of a newly synthesized or isolated natural product. nih.gov

Calculating the second derivatives of the energy with respect to the atomic positions for the optimized geometry yields the harmonic vibrational frequencies. These frequencies correspond to the fundamental vibrational modes of the molecule, which are observed in Infrared (IR) and Raman spectroscopy. The calculated frequencies are often systematically higher than experimental values due to the approximations made (e.g., harmonic approximation, incomplete basis set) and are therefore typically multiplied by an empirical scaling factor to improve agreement.

For chiral molecules, Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a powerful technique for determining absolute configuration. science.gov The simulation of VCD spectra is a standard computational output and provides a detailed vibrational fingerprint that is unique to a specific enantiomer.

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, the flexible alkyl chain of this compound can adopt numerous three-dimensional arrangements, or conformations. science.gov A conformational analysis is the systematic search for and evaluation of these different conformers.

Exploration of Stable Conformers and Conformational Interconversions

Computational methods, such as Density Functional Theory (DFT), are employed to perform a conformational search. This process involves systematically rotating the molecule's rotatable bonds and calculating the potential energy of each resulting structure. The structures corresponding to energy minima on the potential energy surface are identified as stable conformers. The energy barriers between these conformers determine the kinetics of their interconversion. For this compound, key rotatable bonds include the C4-C5 and C5-C6 bonds, which influence the relative positions of the hydroxyl, methyl, and ketone functional groups.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound (Note: This data is illustrative to demonstrate the output of a typical conformational analysis.)

| Conformer ID | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 | 178.5° | 0.00 | 45.2 |

| Conf-2 | 62.1° | 0.85 | 22.1 |

| Conf-3 | -60.5° | 0.95 | 19.5 |

| Conf-4 | -175.0° | 1.50 | 13.2 |

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides static snapshots of stable structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its dynamic nature. nih.gov

To study this compound, an MD simulation would typically be set up by placing the molecule in a simulated box of solvent (e.g., water) and applying a force field, such as OPLS3e or CHARMM, to describe the interactions between atoms. nih.govnih.gov Simulations run for nanoseconds to microseconds can reveal how the molecule folds, how its functional groups move relative to one another, and how it interacts with solvent molecules through hydrogen bonding and other non-covalent forces. researchgate.net This provides insight into its solubility, stability, and the accessibility of its functional groups for reactions.

Reaction Mechanism Simulations and Transition State Identificationnih.govrushim.ru

Computational chemistry is instrumental in mapping out the precise steps of a chemical reaction. rushim.ru By simulating reaction mechanisms, researchers can identify intermediate structures and the high-energy transition states that connect them, providing a complete picture of the reaction pathway. sciengine.com

Computational Elucidation of Reaction Pathways

For a reaction involving this compound, such as the oxidation of its secondary alcohol to a ketone or the reduction of its ketone, computational methods can elucidate the step-by-step pathway. Using quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) methods, a potential energy surface for the reaction is calculated. researchgate.net The reaction pathway is traced as the minimum energy path on this surface, connecting reactants to products. The highest point along this path corresponds to the transition state, a fleeting molecular arrangement that determines the reaction's speed. wisc.edu

Calculation of Activation Energies and Reaction Rates

The activation energy (Ea) is a critical parameter derived from reaction mechanism simulations. It is calculated as the energy difference between the transition state and the reactants. nist.gov A lower activation energy implies a faster reaction.

Once the activation energy is known, reaction rates can be estimated using theories like Transition State Theory (TST). These calculations are vital for predicting how the molecule will behave under various chemical conditions. cambridgeassessment.org.uk

Table 2: Hypothetical Calculated Kinetic Parameters for a Reaction of this compound (Note: This data is illustrative for a hypothetical oxidation reaction.)

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at 298 K (s⁻¹) |

| Hydrogen Abstraction | 12.5 | 1.2 x 10³ |

| Oxygen Rebound | 2.1 | 9.8 x 10¹⁰ |

Structure-Activity Relationship (SAR) Studies in Non-Clinical Researchnih.govnih.govacs.org

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. nih.gov In a non-clinical research context, computational SAR studies for this compound would involve investigating how modifications to its structure affect its interaction with a specific biological target, such as an enzyme or a receptor. nih.gov

In Silico Modeling of Molecular Interactions with Research Probes or Enzymes

In silico modeling, particularly molecular docking, is a cornerstone of SAR studies. mdpi.comlongdom.org This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein to form a stable complex. nih.gov

The process involves placing the 3D structure of the compound into the binding site of a target protein. A scoring function then calculates the binding affinity, with more negative scores typically indicating a stronger interaction. lasalle.mx By analyzing the docked pose, researchers can identify key interactions, such as hydrogen bonds between the compound's hydroxyl or carbonyl groups and amino acid residues in the target protein, as well as hydrophobic interactions involving its alkyl chain. longdom.org These models help rationalize observed activities and guide the design of new molecules with enhanced or modified functions.

Table 3: Illustrative Molecular Docking Results for this compound Against a Hypothetical Enzyme

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -6.8 | Ser-25, Asp-128 | Hydrogen Bond |

| Val-30, Leu-88 | Hydrophobic | ||

| Hypothetical Hydrolase B | -5.2 | His-210, Tyr-95 | Hydrogen Bond, π-Alkyl |

Prediction of Molecular Descriptors for Biological Activity Profiles

In computational chemistry and cheminformatics, molecular descriptors are numerical values that encode various characteristics of a molecule. numberanalytics.comresearchgate.net These descriptors are fundamental for developing models that predict the biological activity of chemical compounds. researchgate.netimist.ma The process involves calculating a wide array of descriptors that fall into several categories, including topological, geometrical, and electronic descriptors. numberanalytics.com While extensive research employing these predictive methods exists for many organic compounds, specific published studies detailing a full biological activity profile for this compound based on its molecular descriptors are not readily found in a review of the scientific literature.

However, the principles of these predictive methods can be described, and theoretical descriptors for the compound can be calculated using various software tools. parssilico.comresearchgate.net These programs analyze the molecule's structure to generate descriptors related to its physicochemical properties, which are known to influence its pharmacokinetic and pharmacodynamic behavior. frontiersin.org

Key molecular descriptors that are typically calculated to predict the biological activity profile of a compound like this compound include:

Molecular Weight (MW): The mass of the molecule. chembk.com

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its absorption and distribution.

Topological Polar Surface Area (TPSA): This descriptor is related to a molecule's ability to permeate cell membranes.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors on a molecule influences its binding to biological targets. ebi.ac.uk

Rotatable Bonds: The count of rotatable bonds provides an indication of the molecule's conformational flexibility.

These descriptors are instrumental in assessing a compound's "drug-likeness," often evaluated against criteria such as Lipinski's Rule of Five.

Below is a table of theoretically calculated molecular descriptors for this compound, generated using computational prediction tools. It is important to note that these are in silico predictions and not experimentally verified data from dedicated studies on this specific compound.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor Name | Predicted Value | Significance in Biological Activity |

|---|---|---|

| Molecular Formula | C₉H₁₈O₂ chembk.combldpharm.com | Basic structural information |

| Molecular Weight | 158.24 g/mol chembk.combldpharm.com | Influences absorption and distribution |

| XLogP3 | 2.1 | Predicts lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 1 | Potential to interact with biological targets |

| Hydrogen Bond Acceptors | 2 | Potential to interact with biological targets |

| Rotatable Bond Count | 6 | Indicates molecular flexibility |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Relates to transport properties and bioavailability |

This data is computationally generated and serves as a theoretical estimation for research purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physicochemical properties of chemicals based on their molecular structure. meilerlab.orgmdpi.com These models establish a mathematical relationship between numerically encoded structural features (molecular descriptors) and an experimental property. researchgate.netnih.gov The overarching goal is to create a robust model that can accurately predict properties for new or untested compounds, thereby saving time and resources in research and development. parssilico.comresearchgate.net

The development of a QSPR model generally follows these steps: neovarsity.org

Data Set Compilation: A dataset of structurally diverse compounds with known experimental values for the property of interest is assembled. imist.ma

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. mdpi.com

Variable Selection: Statistical methods are employed to select the subset of descriptors that have the most significant correlation with the property being modeled.

Model Generation: A mathematical model is constructed using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.govneovarsity.org

Validation: The model's predictive power is rigorously evaluated using internal and external validation techniques to ensure its reliability. imist.mamdpi.com

A literature review indicates that no specific QSPR models have been published for the prediction of properties of this compound. Research in this area tends to focus on broader classes of compounds or on developing the modeling methodology itself. mdpi.comresearchgate.net For instance, studies have developed QSPR models for predicting properties like the standard enthalpy of formation for large sets of diverse organic compounds. mdpi.com These studies demonstrate the utility of calculating descriptors and applying regression analysis to predict a given property. researchgate.net

To illustrate how a QSPR study for a property like boiling point might be set up for a series of aliphatic ketones including this compound, a hypothetical data table is presented below. This table shows the kind of data required: a list of related compounds, their experimental property values, and the calculated descriptors that would be used to build the predictive model.

Table 2: Illustrative Data for a Hypothetical QSPR Model of Boiling Points for Aliphatic Ketones

| Compound Name | CAS Number | Experimental Boiling Point (°C) | Molecular Weight (g/mol) | Topological Polar Surface Area (TPSA) (Ų) |

|---|---|---|---|---|

| 2-Heptanone | 110-43-0 | 151 | 114.19 | 17.1 |

| 3-Heptanone | 106-35-4 | 148 | 114.19 | 17.1 |

| 2-Octanone | 111-13-7 | 173 | 128.21 | 17.1 |

| 5-Methyl-2-hexanone | 110-12-3 | 145 | 114.19 | 17.1 |

| 6-Methyloctan-2-one | 925-69-9 | ~185 | 142.24 | 17.1 |

| This compound | 52330-09-3 | (To be predicted) | 158.24 | 37.3 |

This table is for illustrative purposes only to demonstrate the QSPR concept. Boiling points are approximate and sourced from various databases.

Such a model would use the variation in descriptors across the known compounds to create an equation that could then predict the boiling point for this compound.

Biosynthetic Pathways and Natural Occurrence if Applicable

Investigation of Potential Biological Sources and Isolation Methods

The most probable sources of 8-Hydroxy-5-methyloctan-2-one are microorganisms, particularly bacteria from the phylum Actinobacteria, such as those from the genera Streptomyces and Micromonospora. naturalproducts.netbeilstein-journals.org These bacteria are renowned for their capacity to produce a vast and diverse array of structurally complex secondary metabolites, including many polyketides and modified fatty acids that are used as pharmaceuticals. naturalproducts.netnih.govresearchgate.net The synthesis of related branched and functionalized molecules has been well-documented in these organisms. beilstein-journals.orgd-nb.info

Standard laboratory procedures for isolating such microbial metabolites would be applicable. The process would typically begin with the cultivation of the producing microorganism in a nutrient-rich liquid medium to encourage the production of secondary metabolites. Following an incubation period, the compound would be extracted from the culture broth and/or the microbial cells (mycelium) using an organic solvent like ethyl acetate. beilstein-journals.org Subsequent purification from the crude extract would be achieved through a series of chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) to yield the pure compound. beilstein-journals.orgd-nb.info Furthermore, biotransformation using whole-cell cultures of organisms like Streptomyces griseus is a proven method for generating complex organic molecules, confirming that the necessary enzymatic machinery for such syntheses exists within this microbial class. d-nb.infouky.edumdpi.com

There is currently no direct evidence to suggest that this compound is produced by plants. However, plants are a rich source of diverse metabolites, including various ketones and fatty-acid-derived compounds that are often components of essential oils or serve as metabolic intermediates. csic.es Plant cells are known to employ specific enzymes, such as O-methyltransferases, to modify molecules by adding methyl groups to hydroxyl functions. uky.edu

Should this compound be discovered in a plant source, its isolation would likely involve methods such as steam distillation or solvent extraction of the plant tissues (e.g., leaves, roots, or flowers). The resulting extract would then undergo fractionation and purification using chromatographic methods similar to those employed for microbial sources.

Elucidation of Biosynthetic Precursors and Enzymatic Transformations

The carbon skeleton of this compound is highly indicative of its assembly through either a polyketide or a fatty acid biosynthetic pathway.

The biosynthesis of the this compound backbone can be logically explained by the mechanisms of Type I Polyketide Synthases (PKSs) or Fatty Acid Synthases (FASs). researchgate.netnih.gov These enzymatic complexes build carbon chains through the sequential condensation of small carboxylic acid units.

Polyketide Synthase (PKS) Hypothesis : In a PKS pathway, the molecule would be assembled on a multi-domain enzyme complex. nih.gov The synthesis would start with a primer unit, likely acetyl-CoA, which would account for the carbons ending in the C-2 ketone. The chain would then be extended through successive decarboxylative Claisen condensations with specific extender units. nih.gov The incorporation of a methylmalonyl-CoA extender unit at the appropriate step would introduce the methyl group at the C-5 position, while malonyl-CoA units would be used for the unbranched portions of the chain. nih.gov

Fatty Acid Synthase (FAS) Hypothesis : Alternatively, the molecule could be a product of a modified fatty acid pathway. Bacterial FAS systems are known to incorporate branched-chain precursors or utilize methylmalonyl-CoA as an elongation unit, which is analogous to PKS pathways. beilstein-journals.org Isotope labeling studies on other microbial metabolites have confirmed that methyl branches on a carbon chain are frequently derived from precursors like the amino acid valine or from propionyl-CoA, which are converted to a methylmalonyl-CoA extender unit. beilstein-journals.orgnih.gov

The following table outlines the likely biosynthetic precursors for the carbon backbone of this compound via a PKS or FAS pathway.

| Position in Final Structure | Likely Precursor Unit | Origin of Precursor |

| C1-C2 | Acetyl-CoA (Starter Unit) | Primary metabolism (from glycolysis/pyruvate oxidation) |

| C3-C4 | Malonyl-CoA (Extender Unit) | Carboxylation of acetyl-CoA |

| C5-C6 + C5-Methyl | Methylmalonyl-CoA (Extender Unit) | Carboxylation of propionyl-CoA; or catabolism of amino acids like valine or isoleucine. beilstein-journals.orgnih.gov |

| C7-C8 | Malonyl-CoA (Extender Unit) | Carboxylation of acetyl-CoA |

The functional groups of this compound are introduced by specific enzymatic actions, either during or after the assembly of the carbon chain.

Methylation : The methyl group at the C-5 position is most likely incorporated during the chain elongation step. The Acyl-Transferase (AT) domain within a specific module of the PKS/FAS complex would selectively load a methylmalonyl-CoA extender unit onto the enzyme, leading to the branched structure. beilstein-journals.orgnih.gov

Hydroxylation : The hydroxyl group at C-8 is almost certainly installed in a post-synthesis modification step. This type of reaction is typically catalyzed by a "tailoring" enzyme, such as a cytochrome P450 monooxygenase or another type of hydroxylase. uky.edu These enzymes use molecular oxygen to introduce a hydroxyl group onto an unactivated C-H bond after the main carbon skeleton has been assembled and released from the synthase.

Ketone Formation : The ketone at C-2 likely results from the choice of the starter unit and the processing of the polyketide chain. If acetyl-CoA is the starter, the initial keto group from the first condensation may be retained. In PKS pathways, the reduction of the β-keto group is controlled by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. The absence or inactivity of these domains in the relevant module would result in the keto group remaining in the final structure.

Role of this compound in Microbial or Plant Metabolomics

While the specific biological function of this compound has not been reported, the roles of similar secondary metabolites offer plausible hypotheses.

In a microbial ecosystem, such compounds often function in cell-to-cell communication (quorum sensing) or as competitive agents, exhibiting antimicrobial or antifungal properties. nih.gov The amphipathic nature of this compound, possessing both a polar hydroxyl group and a nonpolar hydrocarbon chain, suggests it could interact with or disrupt the cell membranes of competing organisms.

In the context of metabolomics, the detection of this compound within an organism would serve as a biomarker, indicating the presence and activity of a Type I PKS or a modified FAS pathway. nih.gov Its presence could be used to characterize specific microbial strains or to monitor their metabolic state under different conditions. springermedizin.de If it were ever to be identified from a plant source, its role would be speculative but could involve chemical defense against pests and pathogens or function as a signaling molecule.

Chemoenzymatic Approaches for Biosynthesis-Inspired Synthesis of Analogs

The modular nature of biosynthetic pathways, particularly those of polyketides, provides a blueprint for the chemoenzymatic synthesis of novel analogs. plos.orgnih.gov By combining chemical steps with highly selective enzymatic transformations, it is possible to create a diverse range of molecules inspired by the structure of this compound. These approaches offer advantages in terms of stereoselectivity and regioselectivity, which can be challenging to achieve through purely chemical methods. dergipark.org.trmdpi.com

Enzymatic Reductions for Stereocontrol:

A key feature of this compound is the presence of chiral centers. Alcohol dehydrogenases (ADHs) are a class of enzymes that are exceptionally useful for the stereoselective reduction of ketones to produce chiral alcohols. nih.govnih.govmdpi.com For instance, ADHs from organisms like Lactobacillus brevis and Rhodococcus erythropolis have been successfully used to reduce various ketone substrates with high enantioselectivity. nih.govnih.gov By applying different ADHs to a diketone precursor of this compound, it would be possible to synthesize specific stereoisomers of the final product. Protein engineering of ADHs can further expand their substrate scope and even alter their regioselectivity, allowing for the reduction of different ketones within a molecule. nih.gov

| Enzyme Type | Reaction | Substrate Example | Product Feature | Reference |

| Alcohol Dehydrogenase (ADH) | Ketone Reduction | Prochiral diketones | Chiral hydroxy ketones | nih.govnih.gov |

| Ene-reductase | Alkene Hydrogenation | α,β-unsaturated ketones | Saturated ketones | acs.org |

Enzymatic Carbon-Carbon Bond Formation:

Aldolases are another powerful class of enzymes that catalyze the formation of carbon-carbon bonds, a fundamental process in building molecular complexity. rsc.orgresearchgate.netlibretexts.org These enzymes could be employed in a biosynthesis-inspired approach to construct the carbon skeleton of this compound analogs. For example, engineered fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) variants have been shown to catalyze aldol (B89426) reactions between various ketones and aldehydes. rsc.org By using different donor and acceptor molecules, a range of β-hydroxy ketone analogs can be synthesized. Combining aldol reactions with subsequent enzymatic reductions can lead to a variety of polyhydroxylated and methylated aliphatic chains.

| Enzyme Type | Reaction | Substrate Examples | Product Feature | Reference |

| Aldolase | Aldol Addition | Acetone, Aldehydes | β-hydroxy ketones | acs.orglibretexts.org |

| Transaminase | Reductive Amination | Prochiral ketones | Chiral amines | mdpi.com |

Lipases for Kinetic Resolution:

Lipases are versatile enzymes often used for the kinetic resolution of racemic mixtures. In the context of synthesizing analogs of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic hydroxy ketone precursor, allowing for the separation of the two enantiomers. For instance, Candida antarctica lipase B (CALB) is widely used for the transesterification and hydrolysis of esters with high enantioselectivity. researchgate.net This approach has been successfully applied to the synthesis of both enantiomers of 2-hydroxy-3-octanone. researchgate.net

By strategically combining these enzymatic tools with traditional organic synthesis, a modular and efficient route to a library of this compound analogs can be developed. These analogs, with variations in stereochemistry, chain length, and functional group placement, would be valuable for structure-activity relationship studies and the discovery of new bioactive compounds.

Potential Research Applications and Future Directions

Application as a Synthetic Building Block or Intermediate in Organic Synthesis

The dual functionality of 8-Hydroxy-5-methyloctan-2-one makes it a potentially valuable synthetic building block. acs.org The hydroxyl and ketone groups can be selectively reacted, allowing for the stepwise construction of more complex molecules. For instance, the ketone can undergo reactions such as Wittig olefination or Grignard additions, while the hydroxyl group can be protected and deprotected or converted into a better leaving group for substitution reactions. This orthogonal reactivity is highly desirable in multi-step organic synthesis.

The chiral center at the 5-position introduces the possibility of using this compound in asymmetric synthesis to produce enantiomerically pure target molecules. rsc.org Its utility as a precursor for the synthesis of various heterocyclic compounds, polymers, and other functional materials warrants further investigation. The table below outlines some potential synthetic transformations.

| Functional Group | Potential Reaction | Resulting Structure |

| Ketone | Reduction (e.g., with NaBH4) | Diol |

| Hydroxyl | Oxidation (e.g., with PCC) | Diketone |

| Both | Intramolecular cyclization | Cyclic ether or lactone |

Development of Analytical Standards for Related Branched Hydroxy Ketones